molecular formula C25H38N2O3 B11993358 N-dodecyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

N-dodecyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11993358
M. Wt: 414.6 g/mol
InChI Key: DLCLUDRTRMTEFX-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1-propyl-1,2-dihydro-quinoline-3-carboxylic acid dodecylamide is a complex organic compound with the molecular formula C25H38N2O3. This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-1-propyl-1,2-dihydro-quinoline-3-carboxylic acid dodecylamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-1-propyl-1,2-dihydro-quinoline-3-carboxylic acid dodecylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

4-Hydroxy-2-oxo-1-propyl-1,2-dihydro-quinoline-3-carboxylic acid dodecylamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-1-propyl-1,2-dihydro-quinoline-3-carboxylic acid dodecylamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity. The dodecylamide side chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-Hydroxy-2-oxo-1-propyl-1,2-dihydro-quinoline-3-carboxylic acid dodecylamide stands out due to its unique combination of the propyl group and the dodecylamide side chain. This combination may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H38N2O3

Molecular Weight

414.6 g/mol

IUPAC Name

N-dodecyl-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C25H38N2O3/c1-3-5-6-7-8-9-10-11-12-15-18-26-24(29)22-23(28)20-16-13-14-17-21(20)27(19-4-2)25(22)30/h13-14,16-17,28H,3-12,15,18-19H2,1-2H3,(H,26,29)

InChI Key

DLCLUDRTRMTEFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CCC)O

Origin of Product

United States

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